molecular formula C11H19NSi B092610 1-Dimethylamino-4-trimethylsilylbenzene CAS No. 16087-24-4

1-Dimethylamino-4-trimethylsilylbenzene

Cat. No.: B092610
CAS No.: 16087-24-4
M. Wt: 193.36 g/mol
InChI Key: XWSAQLPVZORNHH-UHFFFAOYSA-N
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Description

1-Dimethylamino-4-trimethylsilylbenzene (CAS: 16087-24-4) is a substituted benzene derivative with the molecular formula C₁₁H₁₉NSi and a molecular weight of 193.36 g/mol . Its structure features a dimethylamino group (-N(CH₃)₂) and a trimethylsilyl group (-Si(CH₃)₃) at the para positions of the benzene ring. The compound is characterized by its electron-donating dimethylamino group and the bulky, lipophilic trimethylsilyl substituent, which together influence its electronic properties, solubility, and reactivity .

Properties

CAS No.

16087-24-4

Molecular Formula

C11H19NSi

Molecular Weight

193.36 g/mol

IUPAC Name

N,N-dimethyl-4-trimethylsilylaniline

InChI

InChI=1S/C11H19NSi/c1-12(2)10-6-8-11(9-7-10)13(3,4)5/h6-9H,1-5H3

InChI Key

XWSAQLPVZORNHH-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)[Si](C)(C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Si](C)(C)C

Other CAS No.

16087-24-4

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1-Dimethylamino-4-trimethylsilylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitutions and electrophilic aromatic substitutions makes it a valuable building block in organic chemistry.

Case Study: Synthesis of Functionalized Silicon Materials
A study demonstrated the use of this compound as a precursor for functionalized silicon materials, which are essential in developing advanced electronic devices. The compound's trimethylsilyl group facilitates the formation of siloxane bonds, leading to the creation of silicon-based polymers with tailored properties .

Pharmaceutical Industry

The pharmaceutical sector utilizes this compound in the development of various drug compounds. Its role as a silylating agent enhances the stability and bioavailability of pharmaceutical formulations.

Case Study: Drug Development
In one research project, the compound was employed to synthesize novel drug candidates with improved pharmacokinetic profiles. The introduction of the trimethylsilyl group significantly increased the lipophilicity of the compounds, facilitating better membrane penetration .

Agrochemicals

The compound is also explored for applications in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its reactivity allows for modifications that enhance the efficacy and specificity of agricultural chemicals.

Data Table: Applications Overview

Application AreaSpecific Use CaseBenefits
Organic SynthesisIntermediate for complex organic moleculesEnhances reactivity
PharmaceuticalsSilylating agent in drug formulationImproves stability and bioavailability
AgrochemicalsPrecursor for herbicides and pesticidesIncreases efficacy

Comparison with Similar Compounds

4-Dimethylaminoazobenzene (CAS: 60-11-7)

  • Structure: Contains a dimethylamino group (-N(CH₃)₂) and an azo (-N=N-)-linked phenyl group.
  • Key Differences: The azo group in 4-dimethylaminoazobenzene confers chromophoric properties, making it a dye, whereas the trimethylsilyl group in the target compound enhances thermal stability and lipophilicity.

4-(N,N-Dimethylamino)benzalmalononitrile (CAS: 3849-63-6)

  • Structure: Features a dimethylamino group and a malononitrile (-C(CN)₂) substituent.
  • Key Differences: The electron-withdrawing malononitrile group enhances reactivity in cycloaddition reactions, unlike the electron-donating trimethylsilyl group.

4-(Dimethylamino)benzene-1-sulfonyl chloride (CAS: 19715-49-2)

  • Structure: Contains a dimethylamino group and a sulfonyl chloride (-SO₂Cl) substituent.
  • Key Differences :
    • The sulfonyl chloride group is highly reactive (e.g., in nucleophilic substitutions), whereas the trimethylsilyl group is chemically inert under mild conditions .
    • Applications: Used as a sulfonation reagent in peptide synthesis, unlike the trimethylsilyl derivative’s role in protecting-group chemistry .

Electronic and Physicochemical Comparisons

Table 1: Key Properties of 1-Dimethylamino-4-trimethylsilylbenzene and Analogues

Compound Molecular Weight (g/mol) Substituent Type LogP (Predicted) Applications Toxicity Profile
This compound 193.36 -N(CH₃)₂, -Si(CH₃)₃ ~3.5 Catalysis, polymer chemistry Limited data
4-Dimethylaminoazobenzene 225.27 -N(CH₃)₂, -N=N-Ph ~3.8 Dyes, carcinogenicity studies Hepatocarcinogen
4-(N,N-Dimethylamino)benzalmalononitrile 199.23 -N(CH₃)₂, -C(CN)₂ ~1.2 Organic electronics, photovoltaics Moderate acute toxicity
4-(Dimethylamino)benzene-1-sulfonyl chloride 219.69 -N(CH₃)₂, -SO₂Cl ~2.1 Peptide synthesis, sulfonation Corrosive, irritant

Reactivity and Functional Group Comparisons

  • Trimethylsilyl Group: Stability: Resists hydrolysis under neutral conditions but cleaved by fluoride ions (e.g., TBAF). Electronic Effect: Mildly electron-donating via σ-induction, contrasting with the strong electron-withdrawing effects of sulfonyl chloride or malononitrile groups .
  • Dimethylamino Group: Enhances solubility in polar solvents (e.g., methanol, DMF) across all analogues. Participates in hydrogen bonding and charge-transfer interactions, critical in medicinal chemistry (e.g., triazene derivatives in ) .

Preparation Methods

Synthetic Procedure and Optimization

A representative protocol involves treating 4-trimethylsilylaniline with aqueous formaldehyde (37%) and sodium cyanoborohydride (NaBH₃CN) in a 1:2 molar ratio, dissolved in acetonitrile-acetic acid (9:1 v/v). The reaction proceeds at room temperature for 12–24 hours, achieving conversions exceeding 85%. Critical parameters include:

  • pH Control : Maintaining acidic conditions (pH 4–5) via acetic acid ensures protonation of the intermediate imine, facilitating reduction.

  • Solvent System : Acetonitrile enhances solubility of hydrophobic silylated intermediates, while acetic acid stabilizes the reducing agent.

Post-reaction workup involves neutralization with saturated sodium bicarbonate, extraction with dichloromethane, and purification via silica gel chromatography. Yields typically range from 70–82%, with residual starting material attributable to competing hydrolysis of the trimethylsilyl group under prolonged acidic conditions.

Transition Metal-Catalyzed Coupling Reactions

Kumada-Tamao-Corriu Coupling

The Kumada coupling facilitates direct carbon-silicon bond formation between aryl halides and trimethylsilylmagnesium bromide (Me₃SiMgBr). For 4-bromo-N,N-dimethylaniline, this reaction proceeds under palladium catalysis (Pd(PPh₃)₄, 2 mol%) in tetrahydrofuran at 65°C.

Reaction Conditions

ParameterSpecification
CatalystPd(PPh₃)₄ (2 mol%)
SolventTHF, anhydrous
Temperature65°C, reflux
Reaction Time12–18 hours
Yield58–64%

Side products include homo-coupled biaryl species (≤8%) and desilylated byproducts (≤5%), necessitating careful chromatographic separation.

Directed ortho-Metalation Strategies

Lithium-Mediated Silylation

Directed deprotonation of N,N-dimethylaniline using lithium diisopropylamide (LDA, 2.5 equiv) in tetrahydrofuran at −78°C generates a stabilized aryllithium species. Quenching with trimethylsilyl chloride (1.1 equiv) introduces the silyl group predominantly at the para position (4:1 para:meta selectivity).

Key Observations

  • Base Strength : LDA outperforms n-BuLi in minimizing side reactions (e.g., ring methylation).

  • Temperature Sensitivity : Reactions above −50°C lead to reduced regioselectivity.

Purification via vacuum distillation yields 1-dimethylamino-4-trimethylsilylbenzene in 66% purity, requiring subsequent silica gel chromatography to achieve >95% purity.

Comparative Analysis of Methodologies

Yield and Scalability

MethodScale (g)Yield (%)Purity (%)
Reductive Methylation10–5070–8295–98
Kumada Coupling5–2058–6490–93
Directed Metalation1–1045–5585–90

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